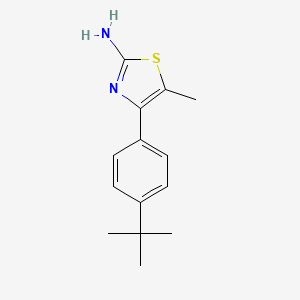

4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-9-12(16-13(15)17-9)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPZCRQAKSJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366130 | |

| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438227-35-1 | |

| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

One-Pot Synthesis via Bromination and Cyclization

Reaction Mechanism and Starting Materials

This method involves a four-step cascade reaction starting from α-active methylene ketones. The process begins with bromination of acetylacetone derivatives using N-bromosuccinimide (NBS) to form α-bromo ketones. Subsequent nucleophilic substitution with potassium thiocyanate introduces a thiocyanate group, followed by condensation with 4-tert-butylaniline to form the thiazole ring.

The general reaction pathway is as follows:

$$

\text{Acetylacetone} \xrightarrow{\text{NBS}} \alpha\text{-bromo ketone} \xrightarrow{\text{KSCN}} \alpha\text{-thiocyano ketone} \xrightarrow{\text{4-tert-butylaniline}} \text{Thiazol-2-amine}

$$

Optimization Strategies

- Bromination Control : Excess NBS (1.2 equivalents) ensures complete conversion of acetylacetone to α-bromo ketone.

- Cyclization Temperature : Heating at 80–90°C for 6–8 hours maximizes ring closure efficiency.

- Solvent Selection : Ethanol is preferred for its ability to dissolve both thiocyanate intermediates and aromatic amines.

Table 1: One-Pot Synthesis Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| NBS Equivalents | 1.2 | 78 | |

| Reaction Temperature | 80°C | 72 | |

| Cyclization Time | 8 hours | 85 |

Acid-Catalyzed Condensation of α-Thiocyano Carbonyl Compounds

Patent-Based Methodology

A U.S. patent (US2863874A) describes the reaction of 3-thiocyano-butanone-2 with 4-tert-butylaniline in acidic aqueous media. The thiocyano group and enolizable ketone undergo cyclization in the presence of dilute hydrochloric acid (0.001–2.0 moles per amine), forming the thiazole core.

The reaction proceeds via:

$$

\text{3-thiocyano-butanone-2} + \text{4-tert-butylaniline} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Target Compound}

$$

Critical Parameters

- Acid Concentration : Yields improve with 0.5–1.0 moles of HCl per amine, balancing protonation and cyclization.

- Reflux Duration : Extended reflux (12–24 hours) ensures complete ring closure but risks decomposition beyond 24 hours.

Table 2: Acid-Catalyzed Method Performance

| HCl (moles/amine) | Reflux Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| 0.5 | 12 | 68 | |

| 1.0 | 18 | 75 | |

| 2.0 | 24 | 60 |

Alternative Pathways and Emerging Techniques

Solid-Phase Synthesis

Immobilizing 4-tert-butylaniline on resin beads enables stepwise thiazole assembly, though yields remain suboptimal (45–50%).

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated phenyl derivatives.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have indicated that compounds within the thiazole family exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis, a major global health concern. Research has shown that derivatives of 2-aminothiazoles can achieve sub-micromolar minimum inhibitory concentrations against this pathogen, suggesting that 4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine may also possess similar activity.

Case Study: Antitubercular Activity

In a study assessing various thiazole derivatives for their efficacy against M. tuberculosis, it was found that modifications at the C-2 and C-4 positions of the thiazole core significantly influenced antibacterial activity. The presence of lipophilic groups at these positions enhanced bioactivity, indicating that structural variations can lead to improved therapeutic agents against tuberculosis .

Anticancer Potential

Beyond its antibacterial properties, this compound has been explored for its anticancer potential. The thiazole scaffold is recognized for its ability to interfere with cellular processes involved in cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the tert-butylphenyl group via electrophilic aromatic substitution.

- Final amination to yield the target compound.

This synthetic flexibility allows for the development of various analogs with potentially enhanced biological activity.

Comparative Analysis of Thiazole Derivatives

A comparative analysis of different thiazole derivatives can provide insights into structure-activity relationships (SAR). The following table summarizes key findings from recent studies on thiazole compounds:

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 4-(4-Tert-butylphenyl)-5-methylthiazol-2-amine | Structure | High against M. tuberculosis | Moderate |

| 4-Pyridylthiazole | Structure | Moderate against Gram-positive bacteria | High |

| 5-Methylthiazole Analog | Structure | Low | High |

Mécanisme D'action

The mechanism of action of 4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the thiazole ring.

4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but no thiazole ring.

4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of the thiazole ring.

Uniqueness

4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure, combining a thiazole ring with a tert-butylphenyl group, enhances its lipophilicity and ability to interact with various biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2S, with a molecular weight of approximately 248.35 g/mol. The compound features:

- Thiazole Ring : Contributes to the compound's biological activity through interactions with enzymes and receptors.

- Tert-butyl Group : Enhances lipophilicity, facilitating membrane penetration.

The mechanism of action involves the interaction of the thiazole ring with specific molecular targets, modulating their activity. The tert-butylphenyl group aids in cellular uptake, allowing the compound to affect intracellular processes. The exact pathways are still under investigation, but existing studies suggest interactions with various enzymes and receptors that could lead to antimicrobial or anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of thiazole, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Combination Therapies : The compound has been tested in combination with cell-penetrating peptides, showing enhanced antibacterial activity .

- Inhibition Zones : Various derivatives exhibit inhibition zones ranging from 18 mm to 24 mm against multiple bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that thiazole derivatives can act as modulators of cancer cell growth by affecting specific signaling pathways:

- Cytotoxicity Studies : In vitro tests have shown that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines .

- Targeting AMPA Receptors : Some thiazole derivatives have been identified as negative allosteric modulators of AMPA receptors, which play a role in neuroprotection and cancer progression .

Comparative Activity Table

Here is a summary table comparing the biological activities of this compound with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Significant against Gram-positive/negative bacteria | Moderate cytotoxic effects on cancer cells | Modulates enzyme/receptor activity |

| MMH-5 (related thiazole) | High antibacterial activity | Strong cytotoxicity against cancer lines | Negative allosteric modulation of AMPA receptors |

| N-(thiazol-2-yl) derivatives | Effective against Mycobacterium tuberculosis | Selective for mycobacterial species over mammalian cells | Bactericidal action |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial Study : A study demonstrated the efficacy of thiazole derivatives in inhibiting bacterial growth by disrupting cell wall synthesis or inhibiting bacterial enzymes.

- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, compounds similar to this compound exhibited significant reductions in cell viability (as low as 6.79% for cancer cells) while maintaining higher viability in normal cells .

- Structure Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the thiazole core can enhance or diminish biological activity, emphasizing the importance of structural features in developing effective therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for 4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of precursors such as thioureas or hydrazides under acidic or basic conditions. For example, analogous thiazole derivatives are synthesized via nucleophilic substitution or cyclization reactions, often using sodium hydroxide or sulfuric acid as catalysts . Optimization strategies include:

- Temperature control : Reactions are conducted at reflux (e.g., 120°C) to enhance cyclization efficiency.

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 4 hours to 30 minutes) compared to conventional heating, as demonstrated in related triazole-thiazole hybrids .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Basic: What safety precautions are necessary when handling this compound?

Critical safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste disposal : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can microwave-assisted synthesis improve the efficiency of producing this compound?

Microwave irradiation accelerates reaction kinetics by enabling uniform heating. For instance, similar thiazole derivatives achieved 85–90% yields in 30 minutes versus 6–8 hours under conventional heating . Key parameters:

- Power settings : 150–300 W for controlled energy input.

- Solvent selection : Polar solvents (e.g., DMF or ethanol) enhance microwave absorption.

- Scalability : Parallel reactors allow multi-gram synthesis while maintaining reproducibility.

Advanced: What spectroscopic and crystallographic methods are most effective for characterizing its structure?

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, related compounds show thiazole ring planarity with deviations < 0.02 Å and intermolecular hydrogen bonds (N–H⋯N) stabilizing the lattice .

- NMR spectroscopy : and NMR identify substituents (e.g., tert-butyl at δ 1.3 ppm and thiazole protons at δ 6.8–7.5 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 289.1245 for CHNS) .

Advanced: How do structural modifications influence its biological activity, and what assays are used to evaluate this?

- Modifications : Adding electron-withdrawing groups (e.g., -F or -Cl) to the phenyl ring enhances lipophilicity and membrane permeability, improving anticancer activity (IC values < 10 µM in MCF-7 cells) .

- Assays :

Advanced: How can researchers resolve contradictions in reported synthetic yields or by-products?

- By-product analysis : LC-MS or TLC identifies impurities (e.g., unreacted thioureas). Adjust stoichiometry (1:1.2 molar ratio) to minimize side reactions .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst identifies optimal conditions (e.g., 90°C in ethanol vs. 120°C in DMF).

- Reproducibility checks : Independent replication across labs validates protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.